

Monosodium Malonate: A Technical Guide to Solubility and Stability in Various Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Monosodium malonate*

Cat. No.: *B1262178*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of **monosodium malonate** in various solvents. **Monosodium malonate**, the monosodium salt of malonic acid, is a compound of interest in pharmaceutical and chemical research. A thorough understanding of its solubility and stability characteristics is crucial for its application in drug development, formulation, and chemical synthesis. This document summarizes the available quantitative data, outlines detailed experimental protocols for solubility and stability assessment, and presents visual workflows and degradation pathways to support research and development activities. While extensive quantitative solubility data in a wide range of organic solvents is not readily available in the public domain, this guide provides a foundational understanding based on existing literature and established principles of physical chemistry.

Introduction

Monosodium malonate serves as a key intermediate and building block in various chemical syntheses. Its utility in drug development often hinges on its solubility and stability in different solvent systems, which directly impact formulation strategies, bioavailability, and shelf-life. This guide aims to consolidate the current knowledge on these critical physicochemical properties.

Solubility of Monosodium Malonate

The solubility of a salt is governed by the equilibrium between the lattice energy of the solid and the solvation energy of its constituent ions in the solvent. For **monosodium malonate**, an ionic compound, solubility is highly dependent on the polarity of the solvent.

Aqueous Solubility

Monosodium malonate is expected to be soluble in water. The solubility of sodium dicarboxylate salts in water has been studied, and for the related compound, disodium malonate, a solubility of 148 g/L at 20°C has been reported.^[1] A study on various sodium dicarboxylate salts, including sodium malonate, determined their solubility in water across a temperature range of 278.15 K to 358.15 K.^[2] The molar enthalpy of solution for sodium malonate at 298.15 K was also derived.^[2]

Table 1: Aqueous Solubility of Related Sodium Dicarboxylate Salts

Compound	Temperature (°C)	Solubility (mol/kg)	Reference
Sodium Malonate	5	~3.6	[3]
Sodium Malonate	25	~4.0	[2][3]
Sodium Malonate	45	~4.5	[3]
Sodium Malonate	65	~5.1	[3]
Sodium Malonate	85	~5.8	[3]
Disodium Malonate	20	148 g/L	[1]

Note: The data for "Sodium Malonate" likely refers to the disodium salt, as this is the more common form for such studies. Further experimental verification for **monosodium malonate** is recommended.

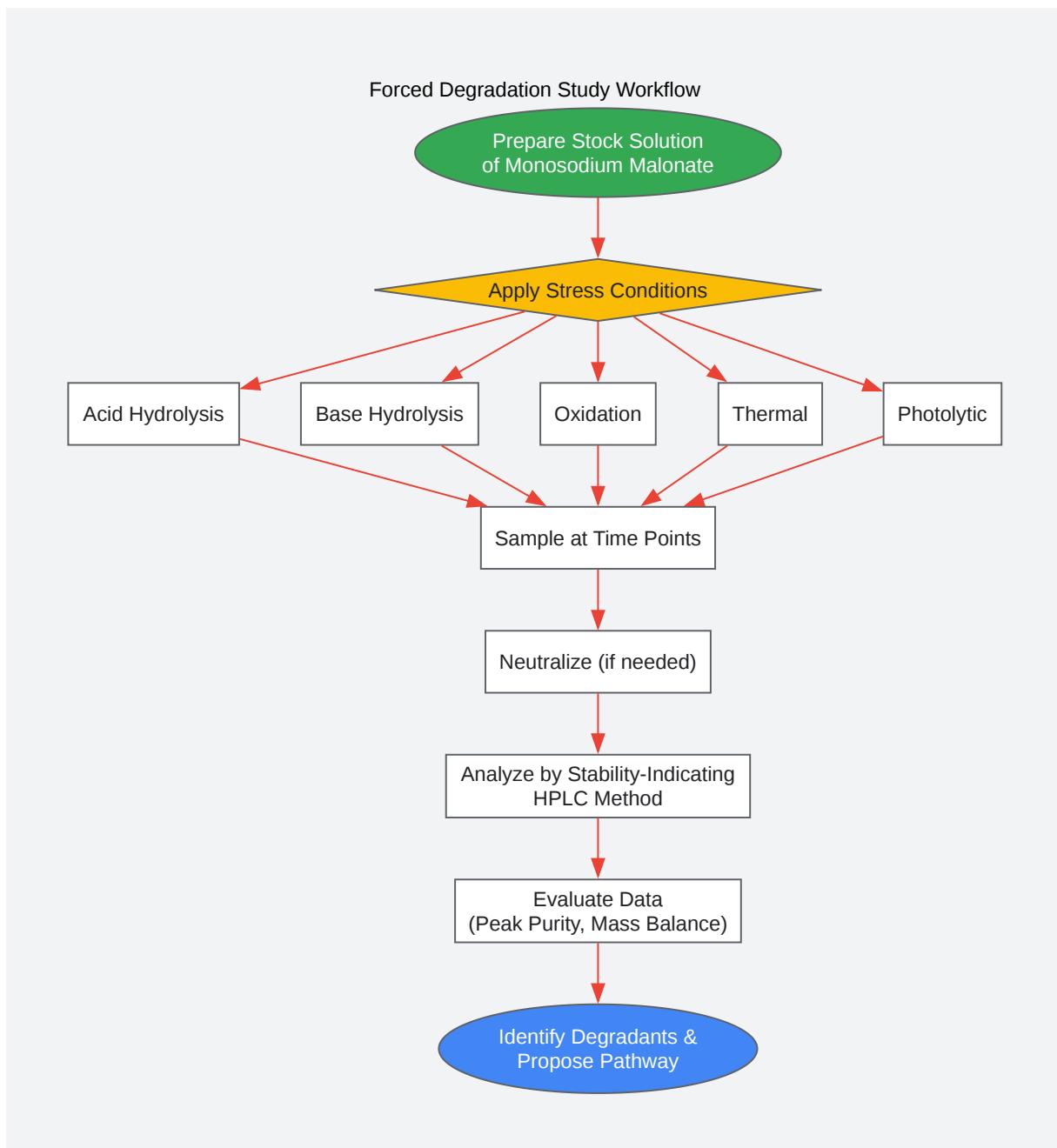
Solubility in Organic Solvents

Quantitative solubility data for **monosodium malonate** in a broad range of organic solvents is not extensively documented in publicly available literature. However, based on general principles of solubility for ionic compounds, the following trends can be anticipated:

- Polar Protic Solvents (e.g., Methanol, Ethanol): **Monosodium malonate** is expected to have some solubility in polar protic solvents, although likely less than in water. Carboxylate anions are generally less soluble in ethanol than their protonated forms.[4] Malonic acid itself shows higher solubility in methanol than in ethanol or water.[5]
- Polar Aprotic Solvents (e.g., DMSO, DMF): Moderate solubility is anticipated in these solvents due to their ability to solvate cations effectively.
- Nonpolar Solvents (e.g., Toluene, Hexane): **Monosodium malonate** is expected to be sparingly soluble to insoluble in nonpolar solvents.

Table 2: Anticipated Qualitative Solubility of **Monosodium Malonate** in Various Solvents

Solvent	Solvent Type	Anticipated Solubility
Water	Polar Protic	High
Methanol	Polar Protic	Moderate to High
Ethanol	Polar Protic	Low to Moderate
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Moderate
N,N-Dimethylformamide (DMF)	Polar Aprotic	Moderate
Acetone	Polar Aprotic	Low
Acetonitrile	Polar Aprotic	Low
Dichloromethane	Nonpolar	Insoluble
Toluene	Nonpolar	Insoluble
Hexane	Nonpolar	Insoluble


Note: This table represents expected trends. Experimental determination is necessary for quantitative data.

Stability of Monosodium Malonate

The stability of **monosodium malonate** is a critical factor for its storage and handling. The primary degradation pathway for the malonate monoanion is decarboxylation.

Degradation Pathways

The malonate monoanion can undergo thermal decarboxylation to yield the acetate ion and carbon dioxide.^[6] This reaction is a significant transformation that can be influenced by temperature and the surrounding chemical environment.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The solubility measurements of sodium dicarboxylate salts; sodium oxalate, malonate, succinate, glutarate, and adipate in water from T = (279.15 to 358.15) K (Journal Article) | ETDEWEB [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. Monosodium Malonate|Propanedioic Acid monosodium salt [benchchem.com]
- 6. medcraveonline.com [medcraveonline.com]
- To cite this document: BenchChem. [Monosodium Malonate: A Technical Guide to Solubility and Stability in Various Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1262178#solubility-and-stability-of-monosodium-malonate-in-different-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com